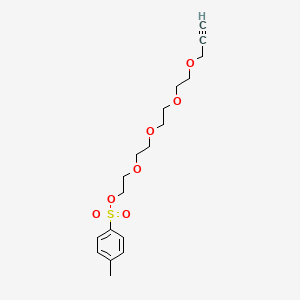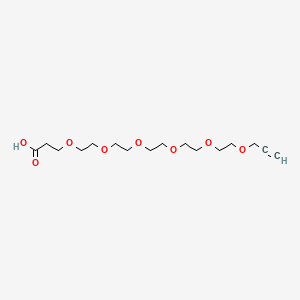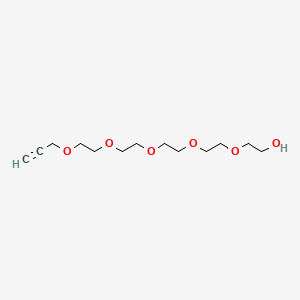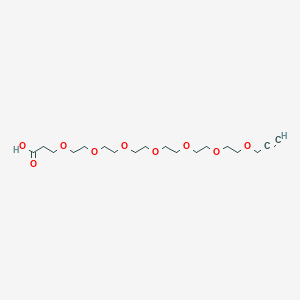
PU-H71 hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PU-H71 hydrate is a potent inhibitor of heat shock protein 90 (Hsp90) . It has a molecular weight of 530.39 and a formula of C18H23IN6O3S . It has shown therapeutic efficacy in many preclinical models and is currently in clinical trials .
Synthesis Analysis
The synthesis of PU-H71 involves the coupling of 1a with 6-Boc-aminocaproic acid to yield 3, following the removal of the Boc group. This is then reacted with D-biotin to give a product with an identical NMR and HPLC profile to 2d .
Molecular Structure Analysis
The molecular structure of PU-H71 hydrate is C18H23IN6O3S . It is a purine-scaffold inhibitor selective for Hsp90 in epichaperome networks .
Chemical Reactions Analysis
In human liver microsomal fractions, phase 1 reactions with PU-H71 included S-oxidation, N-dealkylation, de-iodination, and O-demethylation. The most active phase 1 reaction, O-demethylation, led to the formation of a catechol (501) .
Physical And Chemical Properties Analysis
PU-H71 hydrate is a crystalline solid . Its molecular weight is 530.4 g/mol.
Aplicaciones Científicas De Investigación
Treatment for Triple Negative Breast Cancer (TNBC)
PU-H71 hydrate has been studied as a potential combined therapy for triple negative breast cancer (TNBC). In combination with prodigiosin, it has shown promising results in preclinical insights. The treatment resulted in a decrease in the number of adherent cells with apoptotic effects. It also increased the levels of caspases 3,8 and 9 and decreased the levels of mTOR expression .
Inhibition of HSP90α
HSP90α is known as a crucial and multimodal target in the treatment of TNBC. PU-H71 hydrate has been found to remarkably decrease HSP90α transcription and expression levels upon treatment with combined therapy .
EGFR and VEGF Expression Levels
PU-H71 hydrate, in combination with prodigiosin, has been found to decrease EGFR and VEGF expression levels. This is significant as these factors play a key role in cancer cell proliferation and angiogenesis .
Treatment for Myelofibrosis
PU-H71 hydrate has been studied as a potential treatment for myelofibrosis. It is a first-in-class inhibitor of tumor epichaperome-specific Hsp90, which potently kills cancer cells via disruption of the epichaperome and degradation of JAK2 as well as other client proteins .
Combination Therapy with Ruxolitinib
PU-H71 hydrate has been administered orally with ruxolitinib for the treatment of patients with myelofibrosis. This combination therapy has shown potential in providing added clinical benefit as well as a wider therapeutic window .
Treatment for Acute Myeloid Leukemia (AML)
PU-H71 hydrate, in combination with MCL1 inhibitor S63845 or BCL2 inhibitor venetoclax, has been found to induce cell cycle arrest and apoptosis in susceptible AML cell lines and primary AML .
Mecanismo De Acción
Target of Action
PU-H71 hydrate is a potent inhibitor of heat shock protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in regulating the stability and function of many client proteins, many of which are involved in essential cellular processes .
Mode of Action
PU-H71 hydrate interacts with its target, Hsp90, by binding to it and disrupting the epichaperome, a complex network of proteins that forms under cellular stress . This disruption leads to the degradation of client proteins, including JAK2 . JAK2 is a protein that plays a critical role in signaling pathways associated with cell growth and survival .
Biochemical Pathways
The interaction of PU-H71 hydrate with Hsp90 affects several biochemical pathways. It has been shown to induce efficient and sustained downregulation and inactivation of proteins involved in the Ras/Raf/MAPK pathway and G2-M phase, contributing to its anti-proliferative effect . It also induces the degradation of activated Akt and Bcl-xL, leading to apoptosis . Furthermore, it inhibits activated NF- B, Akt, ERK2, Tyk2, and PKC, reducing the invasive potential of certain cancer cells .
Pharmacokinetics
In a first-in-human trial of PU-H71, the compound was administered intravenously over 1 hour on days 1 and 8 of 21-day cycles in patients with refractory solid tumors . The mean terminal half-life (T 1/2) was 8.4 ± 3.6 hours, with no dependency on the dose level . This suggests that the compound has a relatively long half-life, which could potentially allow for less frequent dosing .
Result of Action
The action of PU-H71 hydrate results in significant molecular and cellular effects. It potently kills cancer cells via disruption of the epichaperome and degradation of JAK2 as well as other client proteins . In preclinical models, the activity of mutated JAK2 is tightly regulated by epichaperomes, and PU-H71 has been shown to disrupt this regulation . This disruption leads to the death of cancer cells .
Safety and Hazards
PU-H71 hydrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
PU-H71 has demonstrated antitumor activity in breast cancer xenograft models and clinical safety in patients . More durable disease control without progression was observed in patients with high baseline epichaperome expression. A phase II trial of this combination with PU-PET as a companion diagnostic for patient selection is currently planned .
Propiedades
IUPAC Name |
8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGBRIZOLBTCHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PU-H71 hydrate | |
CAS RN |
1215828-29-7 |
Source


|
| Record name | Zelavespib monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZELAVESPIB MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














